

# 3-[4-(Difluoromethoxy)phenyl]propanoic acid

## molecular weight and formula

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### Compound of Interest

**Compound Name:** 3-[4-(Difluoromethoxy)phenyl]propanoic acid

**Cat. No.:** B1437344

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An In-Depth Technical Guide to **3-[4-(Difluoromethoxy)phenyl]propanoic Acid**

## Abstract

This technical guide provides a comprehensive overview of **3-[4-(Difluoromethoxy)phenyl]propanoic acid**, a fluorinated analogue of phenylpropanoic acid. Phenylpropanoic acid and its derivatives are significant in medicinal chemistry and drug development. This document details the physicochemical properties, potential synthetic routes, analytical methodologies, and prospective applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. The inclusion of the difluoromethoxy group is of particular interest due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

## Introduction

Phenylpropanoic acids are a class of organic compounds characterized by a phenyl group attached to a propanoic acid moiety.<sup>[1][2]</sup> These structures serve as foundational scaffolds in a variety of applications, including the food industry, cosmetics, and notably, pharmaceuticals.<sup>[2]</sup> The therapeutic potential of phenylpropanoic acid derivatives is broad, with examples including G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes and compounds targeting central nervous system disorders.<sup>[3][4][5][6]</sup>

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethoxy group (-OCF<sub>2</sub>H) in **3-[4-(Difluoromethoxy)phenyl]propanoic acid** is a bioisostere of other functional groups and can significantly influence the electronic and lipophilic properties of the parent molecule, making it a compound of considerable interest for research and development.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-[4-(Difluoromethoxy)phenyl]propanoic acid** is presented in the table below.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>10</sub> F <sub>2</sub> O <sub>3</sub>	<a href="#">[7]</a>
Molecular Weight	216.18 g/mol	Calculated
Monoisotopic Mass	216.0598 Da	<a href="#">[7]</a>
IUPAC Name	3-[4-(difluoromethoxy)phenyl]propanoic acid	<a href="#">[7]</a>
SMILES	<chem>C1=CC(=CC=C1CCC(=O)O)OC(F)F</chem>	<a href="#">[7]</a>
InChI	InChI=1S/C10H10F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5,10H,3,6H2,(H,13,14)	<a href="#">[7]</a>
InChIKey	FOBBJWXKCGHQLT-UHFFFAOYSA-N	<a href="#">[7]</a>
Predicted XlogP	2.8	<a href="#">[7]</a>

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graph "Chemical_Structure" {  
  layout=neato;  
  node [shape=plaintext];
```

```
edge [style=solid];
```

```
// Atom nodes
```

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```
C2 [label="C"];
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C3 [label="C"];
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C6 [label="C"];
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C9 [label="C"];
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O2 [label="O"];
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F1 [label="F"];
```

```
F2 [label="F"];
```

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H1 [label="H"];
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H2 [label="H"];
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H8 [label="H"];
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H9 [label="H"];
```

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H10 [label="H"];
```

```
C10 [label="C"];
```

```
// Phenyl Ring
```

```
C1 -- C2;
```

```
C2 -- C3;
```

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Propanoic acid side chain

C1 -- C7;

C7 -- C8;

C8 -- C9;

C9 -- O1 [style=double];

C9 -- O2;

O2 -- H10;

// Difluoromethoxy group

C4 -- O3;

O3 -- C10;

C10 -- F1;

C10 -- F2;

C10 -- H9;

// Hydrogens on the ring

C2 -- H1;

C3 -- H2;

C5 -- H3;

C6 -- H4;

// Hydrogens on the side chain

C7 -- H5;

C7 -- H6;

C8 -- H7;

C8 -- H8;

}

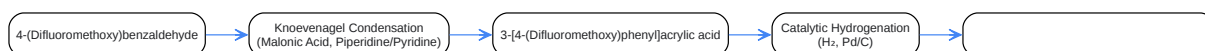
Caption: Chemical structure of **3-[4-(Difluoromethoxy)phenyl]propanoic acid**.

## Synthesis and Manufacturing

While a specific, documented synthesis for **3-[4-(Difluoromethoxy)phenyl]propanoic acid** is not readily available in the provided search results, a plausible synthetic route can be extrapolated from general organic synthesis principles and methods for analogous phenylpropanoic acid derivatives.[8] A common approach involves the modification of a precursor molecule containing the 4-(difluoromethoxy)phenyl moiety.

A potential synthetic pathway could start from 4-(difluoromethoxy)benzaldehyde. This starting material can undergo a Knoevenagel condensation with malonic acid, followed by reduction and decarboxylation to yield the desired product. Alternatively, a Heck reaction or other cross-coupling methods could be employed to construct the carbon skeleton.

Below is a conceptual workflow for a potential synthesis:



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Caption: Conceptual synthetic workflow for **3-[4-(Difluoromethoxy)phenyl]propanoic acid**.

## Analytical Methodologies

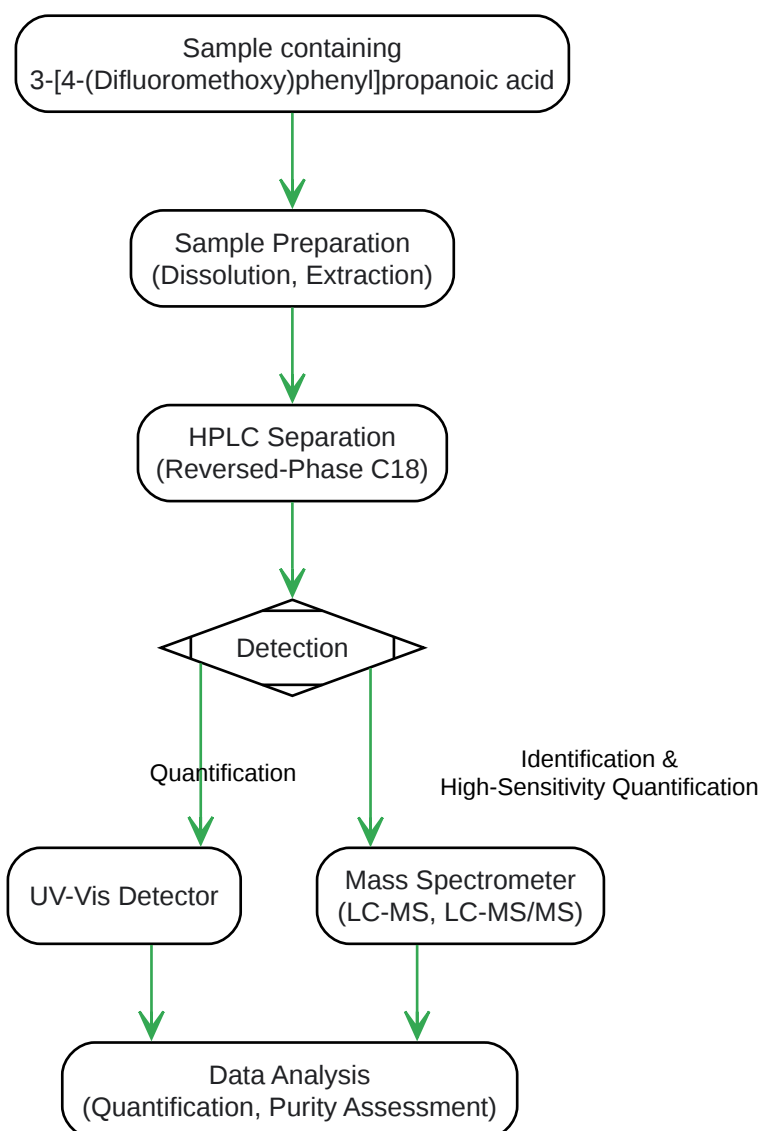
The analysis of **3-[4-(Difluoromethoxy)phenyl]propanoic acid** would likely employ standard chromatographic and spectrometric techniques to ensure purity and structural confirmation. Based on methods used for similar compounds, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the primary analytical tools.[9][10]

A. Sample Preparation: For analysis, the compound would typically be dissolved in a suitable organic solvent such as methanol or acetonitrile. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

[\[11\]](#)

B. Chromatographic Separation: Reversed-phase HPLC would be the method of choice for separation. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.

C. Detection and Quantification: For HPLC, UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring would be suitable for quantification. For more sensitive and specific detection, particularly in biological matrices, LC-MS or LC-MS/MS would be employed.[\[11\]](#) The mass spectrometer would be operated in either positive or negative ion mode, monitoring for the parent ion and specific fragment ions.



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Caption: General analytical workflow for **3-[4-(Difluoromethoxy)phenyl]propanoic acid**.

## Applications in Research and Drug Development

Phenylpropanoic acid derivatives are valuable scaffolds in drug discovery.<sup>[5][6]</sup> The introduction of a difluoromethoxy group can confer several advantageous properties, making **3-[4-(Difluoromethoxy)phenyl]propanoic acid** a compound of interest for several therapeutic areas.

- **Metabolic Diseases:** Phenylpropanoic acid derivatives have been identified as potent agonists for GPR40, a receptor involved in glucose-stimulated insulin secretion, making

them promising candidates for the treatment of type 2 diabetes.[4] The difluoromethoxy group can enhance the metabolic stability and cell permeability of such agonists.

- **Central Nervous System (CNS) Disorders:** The structural features of this compound are relevant to the development of drugs targeting CNS disorders, such as antidepressants and antipsychotics.[3] The difluoromethoxy group can improve the pharmacokinetic profile, including brain penetration.
- **Inflammation and Pain:** Phenylpropanoic acids are also explored for their potential in managing inflammation and pain.[3]
- **Anticancer Research:** Some phenylpropanoic acid derivatives have been investigated as potential anticancer agents.[12]

The causality behind these applications lies in the ability of the difluoromethoxy group to act as a lipophilic hydrogen bond donor, which can alter receptor binding interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.

## Safety and Handling

As with any laboratory chemical, **3-[4-(Difluoromethoxy)phenyl]propanoic acid** should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) is essential before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.

## Conclusion

**3-[4-(Difluoromethoxy)phenyl]propanoic acid** is a fluorinated organic compound with significant potential in the field of drug discovery and development. Its physicochemical properties, conferred in part by the difluoromethoxy group, make it an attractive candidate for the synthesis of novel therapeutic agents with enhanced pharmacokinetic and pharmacodynamic profiles. Further research into the synthesis, biological activity, and analytical characterization of this compound is warranted to fully explore its potential applications.



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